molecular formula C12H23N3O3S B2978799 N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396683-40-1

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Katalognummer B2978799
CAS-Nummer: 1396683-40-1
Molekulargewicht: 289.39
InChI-Schlüssel: FBUHAJVAHNNYNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIBMA is a sulfonamide derivative that has been found to exhibit excellent biological activity and has been studied extensively for its potential use in a variety of applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

The chemical compound has been utilized in the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating potent cardiac electrophysiological activity. This activity is comparable to sematilide, a selective class III agent undergoing clinical trials. The 1H-imidazol-1-yl moiety replacement for the methylsulfonylamino group signifies its potential in producing class III electrophysiological activity, highlighting its application in cardiac arrhythmia treatment research (Morgan et al., 1990).

Antimalarial and COVID-19 Drug Potential

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives have revealed their potential as antimalarial sulfonamides with additional applications in COVID-19 drug research. These compounds demonstrated significant in vitro antimalarial activity, characterized by their ADMET properties and IC50 values. The study further explored the theoretical calculations and molecular docking of these compounds, indicating their efficacy against various biological targets, which could pave the way for novel therapeutic agents (Fahim & Ismael, 2021).

Prodrug Development

Research into prodrug forms for the sulfonamide group has led to the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides. These compounds have been evaluated as potential prodrugs for sulfonamide groups found in carbonic anhydrase inhibitors, demonstrating their utility in enhancing drug solubility and bioavailability. The enzymatic hydrolysis of these derivatives to yield parent sulfonamides quantitatively suggests their promise in drug formulation and delivery systems (Larsen, Bundgaard, & Lee, 1988).

Carbonic Anhydrase Inhibitory Action

A series of thiazolylsulfonamides structurally related to pritelivir were synthesized and investigated for their inhibitory action against human carbonic anhydrase isoforms. These compounds exhibited low nanomolar inhibition KI values across all studied isoforms, demonstrating their potential as drug candidates for treating conditions involving carbonic anhydrases, such as cancer, obesity, epilepsy, and glaucoma. The study underscores the therapeutic potential of sulfonamide inhibitors in various pathologies (Carta et al., 2017).

Eigenschaften

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-5-15(6-2)10-8-7-9-13-12(16)11-14(3)19(4,17)18/h5-6,9-11H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHAJVAHNNYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.